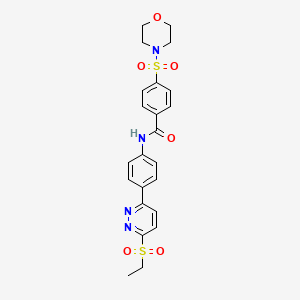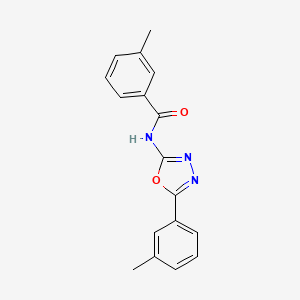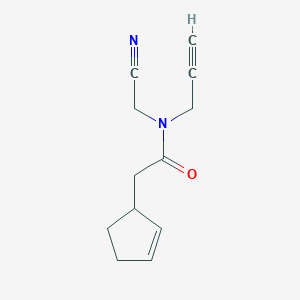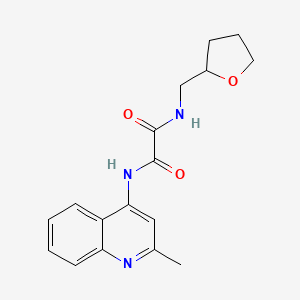
(Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Occupational and Environmental Exposure to Bisphenol A
Bisphenol A, similar in structure to the compound , has been extensively studied for its occupational exposure and associated health effects. It is one of the most utilized industrial chemicals worldwide, known to interfere with or mimic estrogenic hormones. Occupational exposure, especially in developed countries, has been a concern, with studies indicating that individuals in certain industries have significantly higher BPA levels compared to the general population. This exposure is linked to various health risks, including male sexual dysfunction, endocrine disruption, and potential effects on offspring when parents are exposed during pregnancy (Ribeiro, Ladeira, & Viegas, 2017).
Antimicrobial Compounds from Cyanobacteria
Research into cyanobacteria has identified compounds with antimicrobial activities against a broad spectrum of pathogenic bacteria, fungi, and mycobacteria. These compounds, including alkaloids, aromatic compounds, and cyclic peptides, offer potential non-conventional sources for effective antimicrobials against multidrug-resistant pathogens. This exploration contributes to the search for alternative substances with lesser environmental and health impacts compared to traditional industrial chemicals (Swain, Paidesetty, & Padhy, 2017).
Evaluation and Substitution of BPA Alternatives
With regulatory restrictions on BPA due to its reproductive toxicity and endocrine-disrupting properties, there has been a push to develop and evaluate alternative substances. A comprehensive review of the carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting properties of BPA alternatives has been conducted. This review focuses on the hazard potential for children and pregnant women, highlighting the limited data available for many alternatives and identifying those with less concerning profiles for further investigation (den Braver-Sewradj, van Spronsen, & Hessel, 2020).
Propiedades
IUPAC Name |
(Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-10-12(9-11-1-5-14(19)6-2-11)16(21)18-13-3-7-15(20)8-4-13/h1-9,19-20H,(H,18,21)/b12-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSLACSDHWIVAQ-XFXZXTDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2392495.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2392496.png)



![N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide](/img/structure/B2392505.png)


![2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2392509.png)




